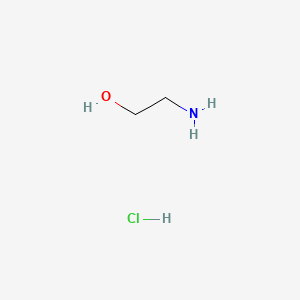

2-Aminoethanol hydrochloride

Übersicht

Beschreibung

Ethanolaminhydrochlorid ist eine vielseitige Verbindung, die in der Biochemie und Molekularbiologie weit verbreitet ist. Es ist ein weißes kristallines Pulver mit der chemischen Formel C₂H₇NO·HCl. Diese Verbindung ist bekannt für ihre Rolle als Puffermittel, das eine stabile pH-Umgebung gewährleistet, die für enzymatische Reaktionen, Proteinlöslichkeit und andere biologische Prozesse von entscheidender Bedeutung ist .

Wirkmechanismus

Target of Action

2-Aminoethanol hydrochloride, also known as Ethanolamine hydrochloride, is a naturally occurring organic chemical compound . It is a component in the formation of cellular membranes and is thus a molecular building block for life . It is present in the water-soluble “heads” of phospholipids, substances found in biological membranes .

Mode of Action

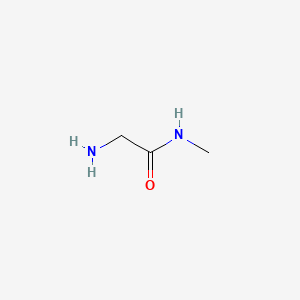

The molecule is bifunctional, containing both a primary amine and a primary alcohol . This allows it to interact with various biochemical entities within the body. The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

Ethanolamine is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism after parenteral administration .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has high gastrointestinal absorption .

Result of Action

The result of this compound’s action is primarily seen in its role in the formation of cellular membranes . It could also be a direct precursor of glycine, the simplest amino acid, which has been detected in the comet 67P/Churyumov–Gerasimenko .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been discovered in outer space, indicating that it forms efficiently in space and, if delivered onto early Earth, could have contributed to the assembling and early evolution of primitive membranes . It is also hazardous to humans and the environment .

Biochemische Analyse

Biochemical Properties

2-Aminoethanol hydrochloride is involved in several biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ethanolamine ammonia-lyase, a B12-dependent enzyme that catalyzes the conversion of this compound to acetaldehyde and ammonia . This reaction is essential for the degradation of ethanolamine in biological systems. Additionally, this compound is a component of phosphatidylethanolamine, a major phospholipid found in biological membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a critical component in the formation of cellular membranes, contributing to the structural integrity and functionality of cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylethanolamine, which plays a role in membrane fusion, cell division, and apoptosis . Moreover, this compound can affect the solubilization and stabilization of membrane proteins, impacting their function and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for ethanolamine ammonia-lyase, leading to the production of acetaldehyde and ammonia . This reaction involves the initial abstraction of a hydrogen atom, followed by the cleavage of the carbon-nitrogen bond. Additionally, this compound is incorporated into phosphatidylethanolamine through a series of enzymatic reactions involving phosphorylethanolamine and cytidine diphosphate ethanolamine . These processes are crucial for maintaining cellular membrane integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining membrane integrity and facilitating enzymatic reactions . Its stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and can effectively participate in biochemical reactions and cellular processes . At high doses, this compound can exhibit toxic or adverse effects, including respiratory irritation, skin burns, and eye damage . In animal studies, the compound has shown a dose-dependent impact on metabolic pathways and cellular functions, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in phospholipid synthesis. It is converted to phosphorylethanolamine and cytidine diphosphate ethanolamine, which are intermediates in the synthesis of phosphatidylethanolamine . This pathway is essential for the formation and maintenance of cellular membranes. Additionally, this compound can be metabolized to acetaldehyde and ammonia by ethanolamine ammonia-lyase . These metabolic processes are crucial for cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is readily taken up by cells and incorporated into phospholipids, particularly phosphatidylethanolamine . This compound can also interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its solubility and affinity for specific biomolecules, leading to its accumulation in certain cellular compartments .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it is incorporated into phosphatidylethanolamine . This localization is crucial for its role in maintaining membrane integrity and facilitating various cellular processes. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and organelles, where it participates in metabolic reactions and interacts with enzymes . The targeting and localization of this compound are influenced by specific signals and post-translational modifications that direct it to its functional sites within the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ethanolaminhydrochlorid kann durch die Additionsreaktion von Ammoniumchlorid und Ethylenoxid synthetisiert werden. Die Reaktion wird durchgeführt, indem das richtige Verhältnis eingestellt wird, um zunächst Monoethanolaminhydrochlorid und Diethanolaminhydrochlorid zu synthetisieren. Das Monoethanolaminhydrochlorid wird dann durch Ausnutzung der Unterschiede in den physikalischen Eigenschaften abgetrennt. Die Reaktionstemperatur kann auf etwa 100 °C erhöht werden, um die Umwandlungsrate zu maximieren .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ethanolaminhydrochlorid im Allgemeinen hergestellt, indem man Ethanolamin zu konzentrierter Salzsäure in äquimolarem Verhältnis gibt, um eine Salzreaktion zu bilden. Das Gemisch wird dann unter vermindertem Druck bei Temperaturen zwischen 50 und 150 °C dehydriert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethanolaminhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Aldehyden und Carbonsäuren oxidiert werden.

Reduktion: Es kann zu primären Aminen reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

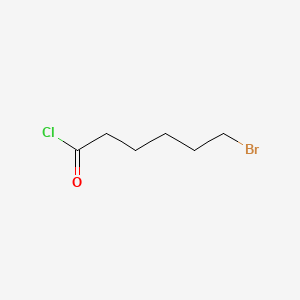

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte:

Oxidation: Produziert Acetaldehyd und Essigsäure.

Reduktion: Produziert Ethylamin.

Substitution: Produziert verschiedene substituierte Ethanolamine.

Wissenschaftliche Forschungsanwendungen

Ethanolaminhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Puffermittel und Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Spielt eine Rolle in der Zellkultur und der Proteinlöslichkeit.

Medizin: Wird bei der Herstellung von Arzneimitteln und als Reagenz in diagnostischen Tests verwendet.

Industrie: Wird bei der Produktion von Tensiden, Emulgatoren und Korrosionsschutzmitteln eingesetzt.

5. Wirkmechanismus

Ethanolaminhydrochlorid wirkt in erster Linie als Puffermittel und sorgt für eine stabile pH-Umgebung, die für enzymatische Reaktionen und die Proteinlöslichkeit unerlässlich ist. Es interagiert mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Proteinen, um ihre Struktur und Funktion zu stabilisieren. Die Verbindung spielt auch eine Rolle bei der Bildung von Zellmembranen als Bestandteil von Phosphatidylethanolamin .

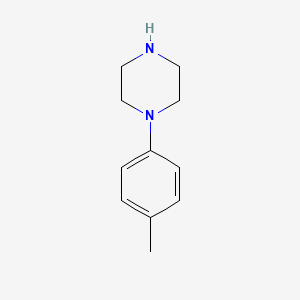

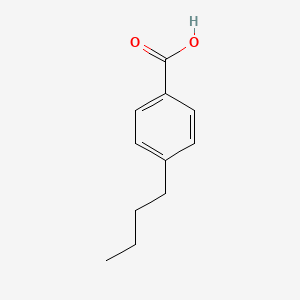

Ähnliche Verbindungen:

Diethanolamin: Enthält zwei Hydroxylgruppen und wird in ähnlichen Anwendungen verwendet, hat aber unterschiedliche physikalische Eigenschaften.

Triethanolamin: Enthält drei Hydroxylgruppen und wird als Tensid und Emulgator verwendet.

Methylethanolamin: Enthält eine Methylgruppe und wird in speziellen chemischen Reaktionen verwendet.

Einzigartigkeit: Ethanolaminhydrochlorid ist aufgrund seiner spezifischen Pufferkapazität und seiner Rolle bei der Stabilisierung von Proteinen und Enzymen einzigartig. Seine Fähigkeit, eine stabile pH-Umgebung aufrechtzuerhalten, macht es in verschiedenen biochemischen und molekularbiologischen Anwendungen unverzichtbar .

Vergleich Mit ähnlichen Verbindungen

Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different physical properties.

Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Methylethanolamine: Contains a methyl group and is used in specialized chemical reactions.

Uniqueness: Ethanolamine hydrochloride is unique due to its specific buffering capacity and its role in stabilizing proteins and enzymes. Its ability to maintain a stable pH environment makes it indispensable in various biochemical and molecular biology applications .

Eigenschaften

IUPAC Name |

2-aminoethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049593 | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2002-24-6, 9007-33-4, 1173019-25-4 | |

| Record name | Ethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173019-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

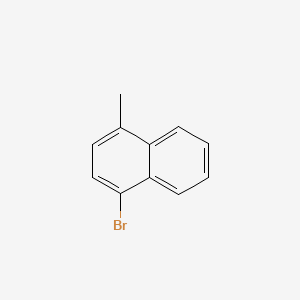

Synthesis routes and methods I

Procedure details

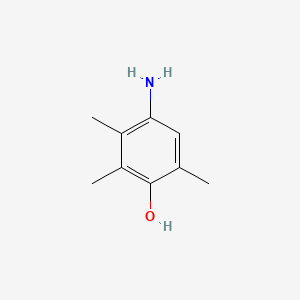

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

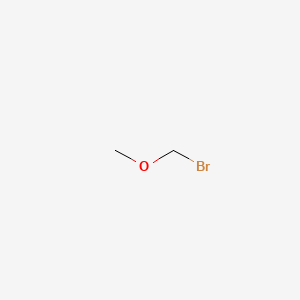

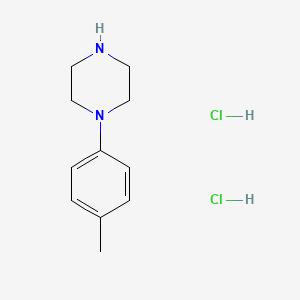

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.